

Rucaparib clinical dosing regimen 600 mg twice daily

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Rucaparib Camsylate

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Rucaparib Clinical Application Notes & Protocols

Clinical Indications and Regulatory Status

Rucaparib is an oral poly (ADP-ribose) polymerase (PARP) inhibitor approved for the following oncological indications:

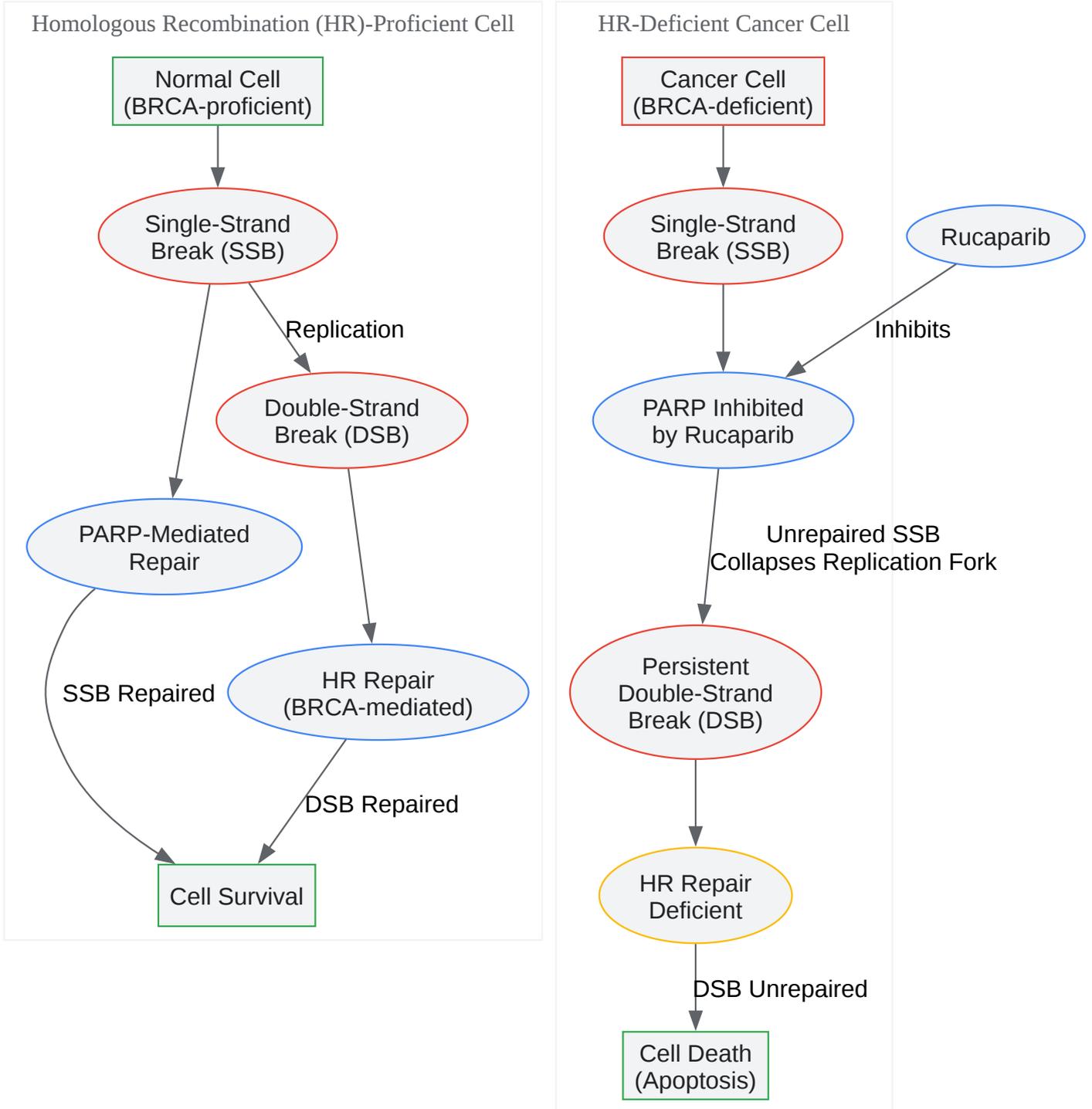
- **Maintenance Treatment of Recurrent Ovarian Cancer:** Approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete (CR) or partial response (PR) to platinum-based chemotherapy. The approval encompasses patients regardless of BRCA mutation status, though testing is recommended [1] [2].
- **Treatment of Metastatic Castration-Resistant Prostate Cancer (mCRPC):** Approved for the treatment of adult patients with deleterious BRCA mutation (germline and/or somatic)-associated mCRPC who have been treated with androgen receptor-directed therapy and a taxane-based chemotherapy. This indication was approved under the FDA's accelerated approval program [3] [4].

Mechanism of Action and Pharmacodynamics

Rucaparib exerts its cytotoxic effect through PARP enzyme inhibition and the induction of synthetic lethality in homologous recombination (HR)-deficient cancer cells.

- **PARP Inhibition:** Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3. It binds to the catalytic domain of these enzymes, inhibiting their activity and leading to the accumulation of DNA single-strand breaks [5] [3] [6].
- **Synthetic Lethality:** In HR-deficient cells (e.g., those with deleterious BRCA1 or BRCA2 mutations), the inhibition of PARP-mediated DNA repair leads to the accumulation of unrepaired double-strand breaks, genomic instability, and ultimately, apoptotic cell death. This concept, where two non-lethal defects combine to cause cell death, is known as synthetic lethality [5] [3] [2].

The following diagram illustrates this core mechanism of action:



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Clinical Pharmacokinetics of the 600 mg BID Regimen

The recommended 600 mg twice-daily (BID) dosing regimen is supported by extensive pharmacokinetic (PK) characterization.

Table 1: Key Steady-State Pharmacokinetic Parameters of Rucaparib (600 mg BID) [7] [5] [3]

Parameter	Mean Value (Coefficient of Variation)	Note
C_{max} (maximum concentration)	1940 ng/mL (54%)	Measured at steady state
AUC_{0-12h} (area under the curve)	16,900 h·ng/mL (54%)	Measured over 12 hours at steady state
T_{max} (time to C _{max})	1.9 hours (median, range: 0-6.0)	
Absolute Bioavailability	36% (range: 30-45%)	
Apparent Volume of Distribution (V_d)	2300 L (21%)	Suggests extensive tissue distribution
Plasma Protein Binding	70% (in vitro)	
Terminal Elimination Half-life	26 hours (39%)	
Apparent Clearance (CL)	44.2 L/h (45%)	At steady state
Accumulation Ratio	3.5 to 6.2 fold	After repeated BID dosing

Additional PK characteristics:

- Linearity:** Rucaparib exhibits dose-proportional pharmacokinetics across the dose range of 240 mg to 840 mg twice daily [7] [3].

- **Food Effect:** A high-fat meal increases C_{max} and AUC_{0-24h} by 20% and 38%, respectively, and delays T_{max} by a median of 2.5 hours. This effect is not considered clinically significant, allowing rucaparib to be taken with or without food [7] [5] [4].
- **Metabolism:** Rucaparib is metabolized primarily by CYP2D6 and, to a lesser extent, by CYP1A2 and CYP3A4. However, CYP2D6 phenotypes do not significantly impact rucaparib clearance, indicating no need for dose adjustment based on CYP2D6 status [7] [5].
- **Excretion:** After a single oral dose, feces were the major route of elimination (95% of radioactivity), with renal excretion accounting for a smaller portion [3].

Efficacy Evidence from Clinical Trials

The 600 mg BID dose was established and validated in pivotal clinical trials, which demonstrated significant efficacy.

Table 2: Efficacy Outcomes from the ARIEL3 Trial (Maintenance Setting) [1] [2]

Patient Cohort	Rucaparib Median PFS (months)	Placebo Median PFS (months)	Hazard Ratio (HR) for Progression/Death	P-value
tBRCA Subgroup (deleterious somatic or germline BRCA mutation)	16.6	5.4	0.23 (95% CI: 0.16, 0.34)	p < 0.0001
HRD Subgroup (BRCA mutant and/or LOH high)	13.6	5.4	0.32 (95% CI: 0.24, 0.42)	p < 0.0001
Intent-to-Treat (ITT) Population (all patients)	10.8	5.4	0.36 (95% CI: 0.30, 0.45)	p < 0.0001

PFS: Progression-Free Survival; LOH: Loss of Heterozygosity.

- **Trial Design:** ARIEL3 was a randomized, double-blind, placebo-controlled phase 3 trial in 561 patients with recurrent ovarian cancer who were in response to platinum-based chemotherapy [1].
- **Treatment Setting:** In the treatment setting (for patients with BRCA-mutated ovarian cancer who have received ≥2 prior chemotherapies), an integrated analysis of Study 10 and ARIEL2 showed an investigator-assessed objective response rate of 64.6% and a median PFS of 10.9 months [2].

Safety Profile and Dose Management Protocol

The safety profile of rucaparib is manageable, with dose adjustments and supportive care serving as key strategies for handling adverse reactions.

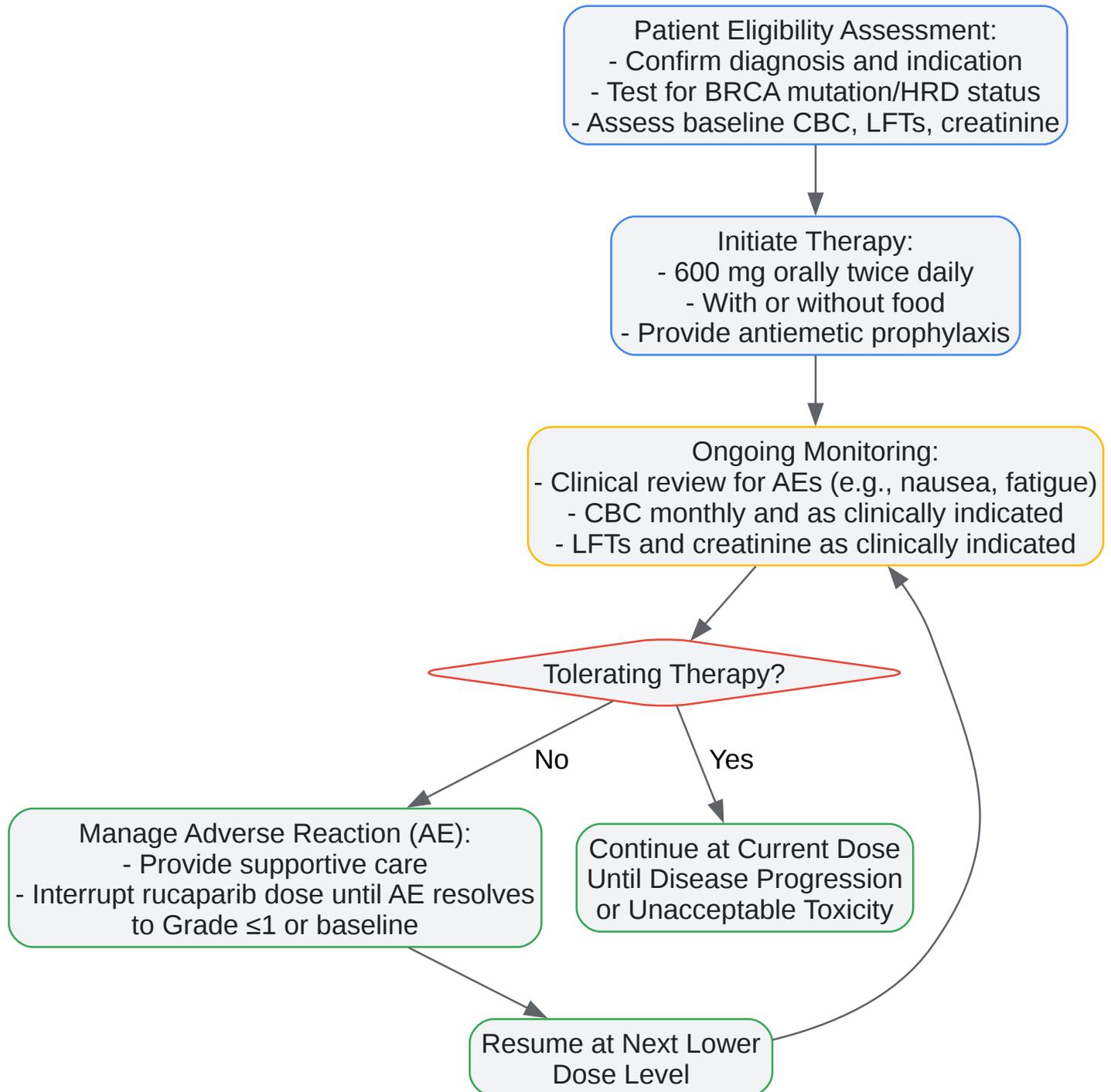
Table 3: Common Adverse Reactions and Management Strategies [1] [2]

Adverse Reaction	Incidence (≥20%)	Recommended Management Strategy
Nausea	Very Common	Prophylactic antiemetics; taking medication with food.
Fatigue/Asthenia	Very Common	Schedule activity and rest; dose interruption/reduction if severe.
Anemia	Very Common	Monitor CBC; transfusions; dose interruption/reduction.
AST/ALT Elevation	Very Common	Monitor liver function tests; dose interruption/reduction.
Vomiting	Common	Prophylactic antiemetics; ensure hydration.
Constipation	Common	Dietary modifications, stool softeners.
Diarrhea	Common	Ensure hydration; antidiarrheal agents.
Dysgeusia (altered taste)	Common	Dietary counseling.
Thrombocytopenia	Common	Monitor CBC; dose interruption/reduction.
Decreased Appetite	Common	Dietary counseling; small, frequent meals.

- **Serious Risks:** Myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) have been reported. Patients should be monitored life-long for these conditions, and rucaparib should be discontinued if MDS/AML is confirmed [1] [4].
- **Dose Modification Schema:** The following protocol is recommended for managing adverse reactions [4]:
 - **Starting Dose:** 600 mg orally twice daily.

- **First Dose Reduction:** 500 mg orally twice daily.
- **Second Dose Reduction:** 400 mg orally twice daily.
- **Third Dose Reduction:** 300 mg orally twice daily.

The following workflow outlines the practical clinical management of patients on rucaparib:



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Companion Diagnostic and Patient Selection

Precision patient selection is critical for the effective use of rucaparib.

- **Companion Diagnostic:** The FDA approved the FoundationFocus CDxBRCA LOH test concurrently with rucaparib. This next-generation sequencing assay is used on tumor tissue to identify patients with deleterious BRCA mutations (somatic or germline) and to determine genomic loss of heterozygosity (LOH) status for defining homologous recombination deficiency (HRD) [1].
- **Patient Selection:**
 - For **maintenance therapy** in ovarian cancer, patients should be selected based on response to platinum chemotherapy. BRCA/HRD status helps inform the expected degree of benefit [1] [4].
 - For **treatment of mCRPC**, patient selection must be based on the presence of a deleterious BRCA mutation using an FDA-approved test [3] [4].

Conclusion

The rucaparib dosing regimen of 600 mg taken orally twice daily is a well-characterized and effective therapy. Its approval is grounded in robust pharmacokinetic data demonstrating predictable exposure and a manageable safety profile supported by clear dose modification guidelines. The drug's mechanism of action, centered on synthetic lethality in HRD cells, provides a rational basis for its use in genetically defined cancers. For researchers and clinicians, diligent patient selection through companion diagnostics, proactive monitoring, and aggressive management of adverse events are key to maximizing clinical outcomes with rucaparib therapy.

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To cite this document: Smolecule. [Rucaparib clinical dosing regimen 600 mg twice daily]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b007097#rucaparib-clinical-dosing-regimen-600-mg-twice-daily]

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